molecular formula C9H14O B14902428 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde

Cat. No.: B14902428
M. Wt: 138.21 g/mol
InChI Key: GORGHRYOCUAAQX-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is an organic compound characterized by a bicyclic structure. This compound is part of the norbornane family, which is known for its unique and rigid bicyclic framework. The presence of an aldehyde functional group attached to the bicyclo[2.2.1]heptane ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or norbornane derivatives.

    Reaction Conditions: Common reagents include catalysts like rhodium complexes for hydroformylation or oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroformylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The rigid bicyclic structure also influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the aldehyde functional group.

    Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic ring.

    Norbornadiene: Contains two double bonds in the bicyclic ring.

Uniqueness

2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications compared to other norbornane derivatives. The combination of the rigid bicyclic structure and the reactive aldehyde group makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(1-bicyclo[2.2.1]heptanyl)acetaldehyde

InChI

InChI=1S/C9H14O/c10-6-5-9-3-1-8(7-9)2-4-9/h6,8H,1-5,7H2

InChI Key

GORGHRYOCUAAQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)CC=O

Origin of Product

United States

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